molecular formula C14H20O2Se B14368649 2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane CAS No. 90475-37-9

2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane

Cat. No.: B14368649
CAS No.: 90475-37-9
M. Wt: 299.28 g/mol
InChI Key: ZCYYTSPERXBZFS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a phenylselanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-dioxane with a phenylselanyl reagent under specific conditions. One common method includes the use of phenylselanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the phenylselanyl group to a phenylselenol or even remove it entirely.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Phenylselenol or de-selenated products.

    Substitution: Various substituted dioxane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of selenium-containing compounds.

    Medicine: Investigated for its potential antioxidant properties and possible therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane largely depends on the specific reactions it undergoes. In oxidation reactions, the phenylselanyl group can form reactive intermediates like selenoxides, which can further react with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as its role as an antioxidant or in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane: Lacks the phenylselanyl group, making it less reactive in certain types of reactions.

    Phenylselanyl derivatives: Compounds like phenylselanyl chloride or phenylselanyl alcohol, which have different reactivity and applications.

Uniqueness

2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane is unique due to the presence of both the dioxane ring and the phenylselanyl group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.

Properties

CAS No.

90475-37-9

Molecular Formula

C14H20O2Se

Molecular Weight

299.28 g/mol

IUPAC Name

2,2-dimethyl-5-(2-phenylselanylethyl)-1,3-dioxane

InChI

InChI=1S/C14H20O2Se/c1-14(2)15-10-12(11-16-14)8-9-17-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3

InChI Key

ZCYYTSPERXBZFS-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)CC[Se]C2=CC=CC=C2)C

Origin of Product

United States

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